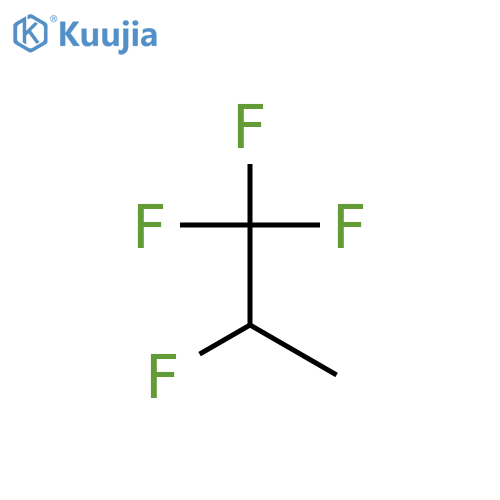Cas no 421-48-7 (Propane,1,1,1,2-tetrafluoro-)

Propane,1,1,1,2-tetrafluoro- 化学的及び物理的性質
名前と識別子
-
- Propane,1,1,1,2-tetrafluoro-
- 1,1,1,2-TETRAFLUOROPROPANE
- PKLPRWBVQPHGTR-UHFFFAOYSA-N
- Propane, 1,1,1,2-tetrafluoro-
- 421-48-7
- tetrafluoropropane
- DTXSID90503373
- AKOS006345301
- SCHEMBL24871
-
- インチ: InChI=1S/C3H4F4/c1-2(4)3(5,6)7/h2H,1H3
- InChIKey: INEMUVRCEAELBK-UHFFFAOYSA-N
- ほほえんだ: CC(C(F)(F)F)F
計算された属性
- せいみつぶんしりょう: 116.02492
- どういたいしつりょう: 116.02491278g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 54.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.1
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 1.2584 (estimate)
- ふってん: 4.44°C (estimate)
- 屈折率: 1.2774 (estimate)
- PSA: 0
Propane,1,1,1,2-tetrafluoro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582739-25g |
1,1,1,2-Tetrafluoropropane |
421-48-7 | 98% | 25g |
¥6226.00 | 2024-05-14 | |
| Apollo Scientific | PC1331-5g |
1,1,1,2-Tetrafluoropropane (FC-254eb) |
421-48-7 | 97% | 5g |
£168.00 | 2023-09-02 | |
| Apollo Scientific | PC1331-25g |
1,1,1,2-Tetrafluoropropane (FC-254eb) |
421-48-7 | 97% | 25g |
£520.00 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582739-5g |
1,1,1,2-Tetrafluoropropane |
421-48-7 | 98% | 5g |
¥1742.00 | 2024-05-14 |
Propane,1,1,1,2-tetrafluoro- 関連文献
-
Hirendra Nath Dhara,Amitava Rakshit,Tipu Alam,Bhisma K. Patel Org. Biomol. Chem. 2022 20 4243
Propane,1,1,1,2-tetrafluoro-に関する追加情報
Propane, 1,1,1,2-Tetrafluoro- (CAS No. 421-48-7)
Propane, 1,1,1,2-tetrafluoro-, also known by its CAS registry number CAS No. 421-48-7, is a fluorinated hydrocarbon compound that has garnered significant attention in various industrial and scientific applications. This compound is a derivative of propane, where four of the hydrogen atoms are replaced by fluorine atoms at specific positions on the carbon chain. The chemical structure of this compound is represented as CF3-CF2-H. Due to its unique chemical properties and stability under certain conditions, it has found applications in fields ranging from refrigeration to medical imaging.
The synthesis of propane, 1,1,1,2-tetrafluoro- typically involves the fluorination of propane using various methods such as electrochemical fluorination or nucleophilic substitution reactions. Recent advancements in fluorination techniques have improved the yield and purity of this compound. According to a study published in the Journal of Fluorine Chemistry in 2023, the use of novel catalysts has significantly enhanced the efficiency of this process.
In terms of physical properties, propane, 1,1,1,2-tetrafluoro- is a colorless gas at room temperature with a boiling point of approximately -35°C. Its low boiling point makes it suitable for use in refrigeration systems where efficient cooling is required. Additionally, its chemical stability under normal conditions makes it a preferred choice for applications where long-term performance is critical.
The environmental impact of CAS No. 421-48-7 has been a topic of recent research. Studies have shown that while it is not classified as an ozone-depleting substance like some chlorofluorocarbons (CFCs), its global warming potential (GWP) is still a concern. According to a report by the Intergovernmental Panel on Climate Change (IPCC) in 2023, the GWP of this compound is estimated to be around 500 over a 100-year period. This has led to efforts to develop alternatives with lower environmental footprints.
In the medical field, propane, 1,1,1,2-tetrafluoro- has been explored as a potential contrast agent for magnetic resonance imaging (MRI). Its ability to alter the relaxation times of hydrogen nuclei in biological tissues makes it useful for enhancing image resolution. A recent clinical trial published in Radiology magazine demonstrated promising results in improving diagnostic accuracy for certain types of tumors.
The industrial applications of this compound are vast and continue to expand with ongoing research. In addition to refrigeration and medical imaging, it is also used as an intermediate in the synthesis of other fluorinated compounds and materials with specialized properties. For instance, it plays a role in the production of high-performance polymers used in aerospace and electronics industries.
Safety considerations are paramount when handling CAS No. 421-48-7. Although it is not classified as highly toxic or flammable under normal conditions, exposure to high concentrations can cause respiratory irritation. Proper ventilation and personal protective equipment are recommended during its use and storage.
In conclusion, propane, (CAS No. 421-48-7), remains a versatile compound with significant potential across multiple industries. As research continues to uncover new applications and improve its production processes,propane, tetrafluoro-, will likely play an even more prominent role in technological advancements.
421-48-7 (Propane,1,1,1,2-tetrafluoro-) 関連製品
- 431-89-0(1,1,1,2,3,3,3-Heptafluoropropane)
- 431-31-2(Propane,1,1,1,2,3-pentafluoro-)
- 2252-84-8(Propane,1,1,1,2,2,3,3-heptafluoro-)
- 677-56-5(HFC-236cb)
- 1814-88-6(Propane,1,1,1,2,2-pentafluoro-)
- 220035-64-3(methyl 2,4-dichloro-3-cyano-5-fluorobenzoate)
- 866844-19-1(4-(azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline)
- 19813-28-6(2-(1,2,3-thiadiazol-5-yl)acetic acid)
- 112047-91-3(p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside)
- 17002-55-0(2-Bis(3-Aminopropyl)aminoethanol)



